Isonicotinaldehyde 2-pyridin

描述

属性

IUPAC Name |

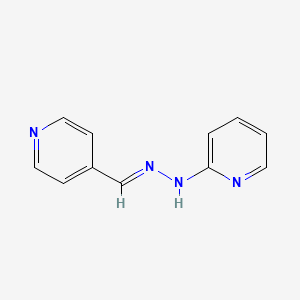

N-[(E)-pyridin-4-ylmethylideneamino]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWJJPXBTJDKLS-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NN=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)N/N=C/C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isonicotinaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of isonicotinaldehyde (also known as pyridine-4-carboxaldehyde). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams to illustrate fundamental processes.

Core Physical and Chemical Properties

Isonicotinaldehyde is a colorless to yellow or brown oily liquid that is soluble in water and ether.[1][2][3][4] It is an aromatic aldehyde with a pyridine (B92270) ring, which imparts basic properties to the molecule. It is sensitive to air and light and should be stored accordingly.[5][6]

Table 1: Physical Properties of Isonicotinaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅NO | [1] |

| Molecular Weight | 107.11 g/mol | [1][7] |

| Appearance | Colorless to clear brown-yellow liquid | [1][3] |

| Melting Point | -4 to -2 °C | [1][3] |

| Boiling Point | 198 °C (at 760 mmHg); 71-73 °C (at 10 mmHg) | [1][3][8] |

| Density | 1.137 g/mL at 20 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.544 | [1][3] |

| Solubility | 20 g/L in water (20 °C); Soluble in ether | [1][3] |

| Vapor Pressure | 0.02 hPa at 20 °C | [1] |

| Flash Point | 130 °F (54 °C) | [1] |

| pKa | 4.72 | [8] |

Table 2: Identification and Registration

| Identifier | Value | Reference(s) |

| IUPAC Name | Pyridine-4-carbaldehyde | [8][9] |

| Synonyms | 4-Formylpyridine, Isonicotinic aldehyde | [5][7][9] |

| CAS Number | 872-85-5 | [1][9] |

| EC Number | 212-832-3 | [8] |

Experimental Protocols

Synthesis: Oxidation of 4-Picoline

The industrial synthesis of isonicotinaldehyde is primarily achieved through the catalytic oxidation of 4-picoline (4-methylpyridine).[1][3]

General Procedure: A vapor-phase oxidation process is commonly employed. A mixture of 4-picoline and air is passed over a heated catalyst bed.[1][3] Vanadium-molybdenum catalysts are often used for this transformation.[3] The reaction is typically carried out at elevated temperatures, for instance, around 400 °C.[3] The resulting product stream, containing isonicotinaldehyde, is then cooled and subjected to purification processes.

Purification: Bisulfite Adduct Formation and Regeneration

A common and effective method for purifying aldehydes, including aromatic aldehydes like isonicotinaldehyde, involves the formation of a bisulfite adduct, which is a salt. This allows for separation from non-aldehyde impurities. The aldehyde can then be regenerated from the adduct.[6][10][11]

Protocol:

-

Adduct Formation: The crude mixture containing isonicotinaldehyde is dissolved in a water-miscible solvent like methanol.[1][5][10] A freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) is then added, and the mixture is shaken vigorously.[5][10] The bisulfite anion adds to the carbonyl carbon, forming the solid bisulfite adduct.

-

Extraction: Water and an immiscible organic solvent are added to the mixture. The water-soluble bisulfite adduct partitions into the aqueous layer, while non-aldehyde impurities remain in the organic layer.[1][5] The layers are then separated.

-

Regeneration of Aldehyde: The aqueous layer containing the bisulfite adduct is isolated. An organic solvent is added, followed by the dropwise addition of a base, such as sodium hydroxide (B78521) (NaOH), until the pH is strongly basic.[10] This reverses the reaction, regenerating the pure isonicotinaldehyde, which is then extracted into the organic layer. The organic layer can be dried and the solvent evaporated to yield the purified product.

Analytical Characterization: Spectroscopic Methods

The structure and purity of isonicotinaldehyde are typically confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of isonicotinaldehyde shows characteristic signals for the aldehydic proton and the protons on the pyridine ring.

-

Aldehydic Proton (CHO): Highly deshielded, appearing as a singlet in the range of δ 9.5-10.5 ppm.[12][13][14]

-

Pyridine Ring Protons: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm).[12] Due to the electron-withdrawing nature of the aldehyde group and the nitrogen atom, the protons ortho to the aldehyde (at positions 3 and 5) and the protons meta to the aldehyde (at positions 2 and 6) will have distinct chemical shifts. For instance, in CDCl₃, signals may be observed around δ 10.11 (s, 1H, CHO), δ 8.90 (d, 2H), and δ 7.72 (d, 2H).[12]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon framework.

-

Carbonyl Carbon (C=O): The signal for the carbonyl carbon of an aldehyde is characteristically found far downfield, typically in the range of δ 190-200 ppm.[15][16]

-

Pyridine Ring Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups.

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic aldehyde appears in the region of 1685-1710 cm⁻¹.[2][9][17]

-

C-H Stretch (Aldehyde): A pair of medium intensity bands are often observed around 2830-2695 cm⁻¹, which are characteristic of the C-H bond of the aldehyde group.[2][18]

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the pyridine ring.[9]

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of isonicotinaldehyde will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 107). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the loss of the formyl group (M-29).[19][20][21]

Chemical Reactivity and Applications

Isonicotinaldehyde undergoes reactions typical of aromatic aldehydes, making it a versatile building block in organic synthesis.[3]

Schiff Base Formation: Isonicotinaldehyde readily reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases.[22][23] This reaction is often catalyzed by a small amount of acid.[23] The formation of a Schiff base is a reversible process.[23]

Reductive Amination: In a one-pot reaction, isonicotinaldehyde can react with an amine in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form a secondary or tertiary amine.[4][24][25][26] This process involves the in-situ formation of an imine or iminium ion, which is then immediately reduced.[25]

Other Reactions and Applications: Isonicotinaldehyde is a precursor in the synthesis of various compounds, including:

-

The anti-Alzheimer's drug Donepezil.[1]

-

Isoniazid, an important antitubercular drug, can be synthesized from derivatives of isonicotinaldehyde.[27]

-

It is used to synthesize γ,β-unsaturated amides, meso-substituted A₃-corroles, and N-(4-pyridylmethyl)-L-valine for the construction of zinc metal-organic frameworks (Zn-MOFs).[3]

-

It can be used to prepare 4'-pyridyl terpyridines, which have potential applications as anticancer and antimicrobial agents.[3]

-

It is also used to synthesize 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone, which acts as a corrosion inhibitor for mild steel.[3]

Safety and Handling

Isonicotinaldehyde is classified as an irritant, causing irritation to the eyes, respiratory system, and skin.[1] It is also a combustible liquid.[28] Vapors may form explosive mixtures with air.[5]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[10]

-

Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

-

Keep away from sources of ignition, heat, sparks, and open flames.[5][11]

-

Store in a tightly closed container in a cool, dry place, away from direct sunlight.[5][28] It is recommended to store under an inert atmosphere (e.g., nitrogen) and refrigerated (2-8 °C).[3][5][29]

Incompatible Materials: Isonicotinaldehyde is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[5][28]

References

- 1. benchchem.com [benchchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. elearning.uniroma1.it [elearning.uniroma1.it]

- 10. Workup [chem.rochester.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. compoundchem.com [compoundchem.com]

- 17. kpu.pressbooks.pub [kpu.pressbooks.pub]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. uni-saarland.de [uni-saarland.de]

- 22. Schiff base - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. gctlc.org [gctlc.org]

- 25. youtube.com [youtube.com]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. US2744906A - Process for the production of the thiosemicarbazone isonicotinaldehyde - Google Patents [patents.google.com]

- 29. chemistry.utah.edu [chemistry.utah.edu]

An In-depth Technical Guide to the Synthesis of Pyridine-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Pyridine-4-carboxaldehyde, an essential building block in organic synthesis, plays a critical role as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Its utility in medicinal chemistry is notable, with applications in the development of treatments for conditions such as idiopathic pulmonary fibrosis and malaria.[2] This guide provides a comprehensive overview of the primary synthetic pathways to pyridine-4-carboxaldehyde, offering detailed experimental protocols and comparative data to inform laboratory and industrial production strategies.

Core Synthesis Pathways

The synthesis of pyridine-4-carboxaldehyde can be achieved through several distinct routes, primarily starting from 4-picoline, 4-cyanopyridine, isonicotinic acid, or 4-pyridinemethanol. The selection of a particular pathway often depends on factors such as production scale, cost of starting materials, and desired purity.

Oxidation of 4-Picoline

The direct oxidation of 4-picoline is a cost-effective method well-suited for industrial-scale production.[1] This process typically involves the vapor-phase oxidation of 4-picoline over a heterogeneous catalyst at elevated temperatures.

Reaction Scheme:

References

Spectroscopic Data of 4-Formylpyridine: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Formylpyridine (also known as pyridine-4-carboxaldehyde), a key organic compound used in various chemical syntheses. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including detailed experimental protocols.

Chemical Structure

IUPAC Name: pyridine-4-carbaldehyde[1] Molecular Formula: C₆H₅NO[2] Molecular Weight: 107.11 g/mol [2][3] CAS Number: 872-85-5[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectroscopic Data

Proton NMR data provides information on the chemical environment of the hydrogen atoms in the molecule. The aldehyde proton shows a characteristic downfield shift.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO (ppm) | Multiplicity | Coupling Constant (J) in DMSO (Hz) |

| Aldehyde-H | 10.11 | 10.33 | s | - |

| H-2, H-6 | 8.90 | 9.06 | d | 5.2 |

| H-3, H-5 | 7.72 | 7.96 | d | 5.2 |

Data sourced from ChemicalBook.[5]

¹³C NMR Spectroscopic Data

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |

| C=O | 192.5 |

| C-4 | 142.0 |

| C-2, C-6 | 151.0 |

| C-3, C-5 | 122.0 |

Note: Specific peak assignments can vary slightly based on the solvent and reference standard used. Data is representative.

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for obtaining NMR spectra of 4-Formylpyridine.

-

Sample Preparation: A small amount of 4-Formylpyridine (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus being observed (e.g., 300 MHz or 500 MHz for ¹H NMR).[5] The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.[6] Key acquisition parameters include the pulse width, acquisition time, and relaxation delay.[6] For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.[6]

-

Data Processing: The acquired Free Induction Decay (FID) signal is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons corresponding to each peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 4-Formylpyridine shows characteristic absorption bands for the aldehyde and aromatic pyridine (B92270) ring functionalities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050 | C-H stretch | Aromatic (Pyridine) |

| ~2850, ~2750 | C-H stretch | Aldehyde (Fermi doublet) |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, ~1560 | C=C stretch | Aromatic (Pyridine) |

| ~1400 | C-H bend | Aldehyde |

| ~820 | C-H out-of-plane bend | Aromatic (para-substituted) |

Note: Peak positions can vary based on the sample preparation method (e.g., neat liquid, solution, or KBr pellet).

Experimental Protocol for IR Spectroscopy

A typical procedure for obtaining an FT-IR spectrum of liquid 4-Formylpyridine is as follows.

-

Sample Preparation (Thin Film Method): Since 4-Formylpyridine is a liquid at room temperature, the simplest method is to prepare a thin film.[4] A drop of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin, uniform liquid film.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the clean salt plates) is collected. This allows the instrument to subtract signals from atmospheric CO₂ and water vapor, as well as any absorbance from the salt plates themselves.

-

Sample Spectrum: The sample holder containing the prepared salt plates is placed in the IR beam path. The sample spectrum is then recorded. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands. The positions (wavenumber), intensities, and shapes of the peaks are used to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Ion [M]⁺ | m/z 107 | Corresponds to the molecular weight of C₆H₅NO. |

| Base Peak | m/z 107 | The molecular ion is the most abundant fragment. |

| Other Fragments | m/z 80, 81, 78 | Observed in MS/MS spectra, corresponding to fragmentation of the pyridine ring.[1] |

Data sourced from PubChem and NIST.[1][3]

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing 4-Formylpyridine using Electrospray Ionization (ESI) Mass Spectrometry is described below.

-

Sample Preparation: A dilute solution of 4-Formylpyridine is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation ([M+H]⁺). The typical concentration is in the range of 1-10 µg/mL.[7]

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard compound to ensure accurate mass measurements.

-

Sample Introduction: The sample solution is introduced into the mass spectrometer's ion source, typically via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. The spectrum is then analyzed to determine the molecular weight and fragmentation patterns of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Formylpyridine.

References

- 1. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pyridinecarboxaldehyde [webbook.nist.gov]

- 3. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum [chemicalbook.com]

- 6. sc.edu [sc.edu]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to Isonicotinaldehyde (CAS 872-85-5) for Researchers and Drug Development Professionals

Executive Summary

Isonicotinaldehyde, also known as 4-Pyridinecarboxaldehyde, is a pivotal heterocyclic building block with the CAS number 872-85-5.[1][2] This aromatic aldehyde, featuring a pyridine (B92270) ring, is a versatile intermediate in the synthesis of a wide array of complex molecules. Its significance spans multiple high-value industries, most notably in the development of pharmaceuticals, where it serves as a precursor to numerous bioactive compounds, including anti-inflammatory, antimicrobial, and anticonvulsant agents.[3][4] Furthermore, its utility extends to the agrochemical sector, coordination chemistry for the development of novel ligands and metal-organic frameworks (MOFs), and as a reagent in analytical chemistry.[3][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

Isonicotinaldehyde is a colorless to pale yellow or light brown liquid under standard conditions.[3][6] It is air-sensitive and soluble in water, with a characteristic boiling point at atmospheric pressure of 198 °C.[6][7] A detailed summary of its chemical identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 872-85-5 | [1][2][8] |

| Molecular Formula | C₆H₅NO | [8][9][10] |

| Molecular Weight | 107.11 g/mol | [2][8][10] |

| IUPAC Name | Pyridine-4-carbaldehyde | [6] |

| Synonyms | Isonicotinaldehyde, 4-Formylpyridine, p-Pyridinealdehyde | [2][6][8][11] |

| InChIKey | BGUWFUQJCDRPTL-UHFFFAOYSA-N | [4][8] |

| MDL Number | MFCD00006425 | [2] |

| EC Number | 212-832-3 | [6][10] |

Table 2: Physical and Thermochemical Properties

| Property | Value | Source(s) |

| Appearance | Clear slight brown liquid / Pale yellow or light brown liquid | [3][7] |

| Melting Point | -4 to -2 °C | [2][4] |

| Boiling Point | 198 °C | [6][7] |

| 71-73 °C at 10 mmHg | [2][4][12] | |

| Density | 1.137 g/mL at 20 °C | [2][4][7] |

| Refractive Index (n20/D) | 1.544 | [2][4][12] |

| Flash Point | 60 °C / 130 °F | [4][7] |

| Vapor Pressure | 0.2 hPa at 25 °C | [7] |

| Water Solubility | 20 g/L at 20 °C | [4] |

| pKa | 4.72 | [6] |

| LogP | 0.12 at 30 °C and pH 7 | [4] |

Synthesis and Manufacturing

The primary industrial synthesis of isonicotinaldehyde involves the catalytic gas-phase oxidation of 4-picoline (4-methylpyridine). This process is highly efficient and is the standard method for large-scale production.

Experimental Protocols

Protocol 3.1: General Protocol for Catalytic Oxidation of 4-Picoline

This protocol describes a generalized procedure based on established industrial methods.

-

Catalyst Bed Preparation: A vanadium-molybdenum (V-Mo) oxide catalyst is packed into a fixed-bed reactor.

-

Heating: The catalyst layer is heated to a reaction temperature of approximately 400 °C.[12]

-

Reactant Feed: A gaseous mixture of 4-picoline and air is continuously passed through the heated catalyst bed.[12] The molar ratio of air to 4-picoline is a critical parameter optimized for yield and safety.

-

Reaction: The 4-picoline is oxidized on the catalyst surface, yielding isonicotinaldehyde and water as the primary products.

-

Product Collection & Purification: The product stream is cooled to condense the isonicotinaldehyde. The crude product is then purified, typically via distillation under reduced pressure, to achieve high purity (>97%).

Chemical Reactivity and Synthetic Applications

The reactivity of isonicotinaldehyde is dominated by the aldehyde functional group, while the pyridine ring influences its electronic properties and provides a site for coordination. It readily undergoes reactions typical of aromatic aldehydes, making it a valuable intermediate.

Key Synthetic Transformations:

-

Schiff Base Formation: It reacts with primary amines to form imines (Schiff bases), which are versatile intermediates for synthesizing more complex nitrogen-containing heterocycles.[5][6]

-

Condensation Reactions: It undergoes condensation with active methylene (B1212753) compounds (e.g., malononitrile) and pyrrole to form various complex structures, including tetrapyridylporphyrin.[6][13]

-

Suzuki Coupling: As a pyridine derivative, it can participate in palladium-catalyzed Suzuki coupling reactions with boronic acids to create biaryl structures, which are common motifs in pharmaceuticals.[14]

-

Hydrazone Synthesis: Reaction with hydrazides produces hydrazones. These derivatives are explored for a range of biological activities and are used in the synthesis of other heterocyclic systems like triazoles.[13]

-

Synthesis of Unsaturated Amides: It can be used in the synthesis of γ,β-unsaturated amides by coupling with N,N-disubstituted formamides.[4]

Experimental Protocols

Protocol 4.1: Example General Protocol for Hydrazone Synthesis

This protocol is based on a literature procedure for the synthesis of (E)-2-cyano-N'-(pyridin-4-ylmethylene)acetohydrazide.[13]

-

Reactant Mixture: In a suitable reaction vessel, combine isonicotinaldehyde (1.0 mmol) and 2-cyanoacetohydrazide (B512044) (1.0 mmol).

-

Solvent Addition: Add a suitable solvent, such as ethanol (B145695) (5-10 mL).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled. The resulting solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

Applications in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, and isonicotinaldehyde serves as a key entry point for its incorporation. Derivatives of isonicotinaldehyde have demonstrated a wide spectrum of biological activities.[14]

-

Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of drugs for treating mild to moderate dementia (e.g., as an intermediate for Donepezil) and compounds with anti-inflammatory, anti-cancer, and anticonvulsant properties.[3][12][15]

-

Antimicrobial Agents: The structural motif is related to the front-line anti-tuberculosis drug isoniazid (B1672263) (isonicotinic acid hydrazide).[16] While not a direct precursor, the aldehyde provides a platform for creating derivatives that can be explored for similar mechanisms of action. Research has also focused on 4'-pyridyl terpyridines derived from isonicotinaldehyde for their antimicrobial potential.[4][5]

-

Enzyme Inhibitors: The pyridine carboxylic acid isomers, including the isonicotinoyl scaffold, have historically led to a plethora of drugs, many of which function as enzyme inhibitors.[17] Research into new derivatives is highly active.[17]

To illustrate the therapeutic relevance of this scaffold, the mechanism of action for the related compound Isoniazid (INH) is presented below. INH is a prodrug that, once activated, inhibits mycolic acid synthesis, a critical component of the mycobacterial cell wall.[16]

Analytical and Spectral Data

Characterization of isonicotinaldehyde is routinely performed using standard analytical techniques. A summary of available spectral data is provided below.

Table 3: Spectral Data Summary

| Technique | Data Availability and Key Features | Source(s) |

| Infrared (IR) Spectroscopy | Spectra are available. Key peaks correspond to C=O stretching of the aldehyde and C=N/C=C stretching from the pyridine ring. | [18][19][20] |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available. The molecular ion peak (m/z = 107) is prominent. | [18][19][21] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR data are available. Signals are characteristic of a 4-substituted pyridine ring and an aldehyde proton. | [22] |

| Gas Chromatography (GC) | Retention indices are available, and it is used to determine purity. | [8][18] |

Safety and Handling

Isonicotinaldehyde is classified as an irritant and is combustible. Proper safety precautions are mandatory when handling this chemical.

Table 4: Safety and Hazard Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][10] |

| GHS Pictograms | Exclamation Mark (GHS07) | [6] |

| Precautionary Statements | P261: Avoid breathing vapor. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][10] |

| Storage Conditions | Store in a tightly closed container in a dry, well-ventilated area. Keep away from sources of ignition. Recommended storage is refrigerated (2-8 °C) under an inert atmosphere. | [4][7][12][23] |

| Incompatibilities | Strong oxidizing agents, strong bases, strong acids, strong reducing agents. | [7] |

| Decomposition Products | Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen cyanide. | [7] |

Conclusion

Isonicotinaldehyde (CAS 872-85-5) is a chemical of profound importance to the scientific research community, particularly those in medicinal chemistry and materials science. Its straightforward synthesis, well-defined reactivity, and status as a privileged structural component make it an indispensable tool for developing novel pharmaceuticals and advanced materials. This guide has consolidated the critical technical information required by researchers to effectively and safely utilize this versatile building block in their developmental workflows.

References

- 1. fishersci.com [fishersci.com]

- 2. 872-85-5 Cas No. | Isonicotinaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]

- 5. Manufacturers of 4-Pyridinecarboxaldehyde, 97%, CAS 872-85-5, P 1287, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 6. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 7. Isonicotinaldehyde(872-85-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. 4-Pyridinecarboxaldehyde (CAS 872-85-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. ccis.chemoventory.com [ccis.chemoventory.com]

- 10. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. 4-Pyridinecarboxaldehyde,Isonicotinaldehyde [chembk.com]

- 13. Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 872-85-5|4-Pyridinecarboxaldehyde| Ambeed [ambeed.com]

- 16. Isoniazid - Wikipedia [en.wikipedia.org]

- 17. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 4-Pyridinecarboxaldehyde [webbook.nist.gov]

- 19. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 4-Pyridinecarboxaldehyde [webbook.nist.gov]

- 22. Isonicotinaldehyde 1-oxide | C6H5NO2 | CID 81636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 872-85-5|4-Pyridinecarboxaldehyde|BLD Pharm [bldpharm.com]

Crystal Structure of Pyridine-4-Carboxaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of various pyridine-4-carboxaldehyde derivatives, compounds of significant interest in medicinal chemistry and drug development. The guide details the crystallographic parameters of several derivatives, offers in-depth experimental protocols for their synthesis and crystallization, and explores their interactions with key biological targets through signaling pathway diagrams.

Introduction

Pyridine-4-carboxaldehyde and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Their ability to form Schiff bases, hydrazones, semicarbazones, and other derivatives makes them valuable scaffolds in the design of novel therapeutic agents. Understanding the three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for elucidating structure-activity relationships (SAR) and for the rational design of more potent and selective drugs. This guide focuses on the structural characterization of these derivatives and their relevance as inhibitors of key signaling pathways implicated in diseases such as cancer and HIV.

Crystal Structure Data of Pyridine-4-Carboxaldehyde Derivatives

The following tables summarize the crystallographic data for a selection of pyridine-4-carboxaldehyde derivatives, providing a basis for comparative structural analysis.

Table 1: Crystallographic Data for Pyridine-4-Carboxaldehyde Semicarbazone and Thiosemicarbazone Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| Pyridine-4-carbaldehyde semicarbazone | C₇H₁₃ClN₄O₃ | Triclinic | P-1 | - | - | - | - | - | - | - | [1][2][3] |

| Pyridine-4-carbaldehyde 4-phenylsemicarbazone | C₁₃H₁₂N₄O | Monoclinic | P2/c | 9.2794(6) | 10.3384(8) | 12.8244(8) | 90 | 100.744(6) | 90 | 4 | |

| Pyridine-2-carbaldehyde thiosemicarbazone* | C₇H₈N₄S | Orthorhombic | Pna2₁ | 20.725(2) | 4.7857(6) | 17.393(2) | 90 | 90 | 90 | 8 | [4][5] |

*Note: Data for the 2-isomer is included for comparative purposes.

Table 2: Crystallographic Data for Pyridine-4-Carboxaldehyde Hydrazone Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |

| (E)-4-(2-(pyridin-4-ylmethylene)hydrazine-1-carbonyl)pyridin-1-ium-2-olate dihydrate | C₁₂H₁₄N₄O₄ | Triclinic | P1 | 6.79127(19) | 10.0328(3) | 10.0542(2) | 90.027(2) | 97.124(2) | 101.983(3) | 2 | [6][7] |

| (E)-N'-(4-chloro-3-nitrobenzylidene)acetohydrazide* | C₉H₈ClN₃O₃ | Monoclinic | P2₁/c | - | - | - | - | - | - | - | [8][9] |

*Note: A related hydrazone derivative included for structural comparison.

Experimental Protocols

This section provides detailed methodologies for the synthesis and crystallization of pyridine-4-carboxaldehyde derivatives, essential for obtaining high-quality single crystals suitable for X-ray diffraction studies.

General Synthesis of Pyridine-4-Carboxaldehyde Derivatives

The synthesis of Schiff bases, semicarbazones, and hydrazones from pyridine-4-carboxaldehyde generally involves a condensation reaction with a primary amine, semicarbazide (B1199961) (or thiosemicarbazide), or hydrazine (B178648) derivative, respectively.

Workflow for Synthesis of Pyridine-4-Carboxaldehyde Derivatives

Caption: General workflow for the synthesis of pyridine-4-carboxaldehyde derivatives.

Detailed Protocol for the Synthesis of Pyridine-4-carbaldehyde Semicarbazone: [1][2][3]

-

Dissolve semicarbazide hydrochloride (10 mmol, 1.1 g) in 40 mL of ethanol in a round-bottom flask.

-

Heat the mixture to 75 °C and reflux for 2 hours until the solid is completely dissolved.

-

In a separate flask, dissolve pyridine-4-carbaldehyde (10 mmol, 1 mL) in 10 mL of ethanol.

-

Add the pyridine-4-carbaldehyde solution dropwise to the refluxing semicarbazide solution.

-

Continue refluxing the mixture on a water bath for 6 hours at 75 °C, during which a precipitate will form.

-

After cooling the solution to room temperature, collect the precipitate by filtration.

-

Wash the collected solid with ethanol and air-dry.

Single Crystal Growth Techniques

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. The slow evaporation and vapor diffusion methods are commonly employed for organic compounds.

3.2.1. Slow Evaporation Method [10]

This technique is suitable for compounds that are stable at room temperature.

-

Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture where the compound has moderate solubility).

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean crystallization vessel (e.g., a small vial or test tube).

-

Cover the vessel in a way that allows for slow evaporation of the solvent. This can be achieved by using a cap with a small hole or by covering the opening with parafilm and piercing it with a needle.[10]

-

Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

3.2.2. Vapor Diffusion Method [11][12][13][14]

This method is particularly useful when only small amounts of the compound are available.

-

Dissolve the compound in a small amount of a "good" solvent (a solvent in which it is readily soluble) in a small, open vial.

-

Place this small vial inside a larger, sealed container (e.g., a beaker or jar).

-

Add a larger volume of a "bad" or "anti-solvent" (a solvent in which the compound is poorly soluble and which is more volatile than the "good" solvent) to the outer container, ensuring the level is below the top of the inner vial.

-

Seal the outer container. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting crystallization.

Experimental Setup for Vapor Diffusion

Caption: Schematic of a vapor diffusion setup for crystal growth.

Role in Drug Development: Targeting Signaling Pathways

Pyridine-4-carboxaldehyde derivatives have emerged as promising inhibitors of key signaling pathways involved in various diseases, notably cancer and HIV. Their mechanism of action often involves binding to and modulating the activity of critical proteins within these pathways.

Inhibition of CXCR4 Signaling

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that, upon binding its ligand CXCL12, activates several downstream signaling cascades involved in cell proliferation, survival, and migration.[15][16][17][18] Dysregulation of the CXCL12/CXCR4 axis is implicated in cancer metastasis and HIV entry into host cells.[15][16][17][18] Small molecule antagonists, including pyridine-based compounds, can block this signaling.[15][16]

CXCR4 Signaling Pathway and Inhibition

Caption: Inhibition of the CXCR4 signaling pathway by a pyridine-4-carboxaldehyde derivative.

The molecular mechanism of inhibition often involves the antagonist binding to the orthosteric site of CXCR4, thereby preventing the binding of the natural ligand CXCL12.[15][16] This blockage abrogates the downstream signaling cascades, leading to the inhibition of cancer cell migration and proliferation.

Inhibition of SHP2 Signaling

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[19] SHP2 is a key regulator of cell growth and differentiation, and its aberrant activation is associated with various cancers. Pyridine (B92270) derivatives have been identified as potent allosteric inhibitors of SHP2.[19][20]

SHP2 Signaling Pathway and Allosteric Inhibition

Caption: Allosteric inhibition of the SHP2 signaling pathway by a pyridine-based inhibitor.

These inhibitors bind to an allosteric pocket on the SHP2 protein, stabilizing it in an inactive conformation. This prevents the phosphatase from becoming activated and participating in the dephosphorylation events that are necessary for the activation of downstream signaling pathways like the RAS-MAPK cascade.[21][22] The result is the suppression of cancer cell proliferation.

Conclusion

The pyridine-4-carboxaldehyde scaffold is a versatile platform for the development of novel therapeutic agents. This guide has provided a detailed look into the crystal structures of several of its derivatives, offering valuable data for computational modeling and SAR studies. The outlined experimental protocols for synthesis and single-crystal growth serve as a practical resource for researchers in the field. Furthermore, the visualization of the inhibitory mechanisms on the CXCR4 and SHP2 signaling pathways highlights the therapeutic potential of these compounds and provides a clear rationale for their continued investigation in drug discovery and development. The ability to rationally design and synthesize novel derivatives based on a solid understanding of their three-dimensional structure and biological interactions will be instrumental in advancing these promising compounds toward clinical applications.

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. researchgate.net [researchgate.net]

- 4. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. depts.washington.edu [depts.washington.edu]

- 12. unifr.ch [unifr.ch]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 15. Computational analysis of the structural mechanism of inhibition of chemokine receptor CXCR4 by small molecule antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Fragment-Based Discovery of Allosteric Inhibitors of SH2 Domain-Containing Protein Tyrosine Phosphatase-2 (SHP2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4-Formylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of 4-Formylpyridine (also known as 4-Pyridinecarboxaldehyde) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require precise solubility data and robust experimental methodologies.

Core Topic: Solubility of 4-Formylpyridine

4-Formylpyridine is a significant heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds and other functional organic molecules. Its solubility in different organic solvents is a critical parameter for reaction kinetics, purification processes, formulation development, and overall process optimization. Understanding its solubility profile allows for the rational selection of solvent systems to achieve desired concentrations, control reaction pathways, and ensure the efficient production of target molecules.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 4-Formylpyridine in a range of common organic solvents. It is important to note that while some precise quantitative data is available, much of the information in the literature is qualitative.

| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |

| Water | Protic Solvent | 20 g/L[1][2][3] | 20 | Some sources indicate it is "partly miscible" or "does not mix well"[4], which may reflect behavior at higher concentrations. |

| Ethanol | Alcohol (Protic) | Soluble[5] | Not Specified | No quantitative data found. |

| Acetone | Ketone (Aprotic) | Soluble[5] | Not Specified | No quantitative data found. |

| Diethyl Ether | Ether (Aprotic) | Soluble[2][3][6] | Not Specified | No quantitative data found. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research and development. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a solid compound like 4-Formylpyridine in organic solvents.

Gravimetric Method (Shake-Flask Method)

The gravimetric method is a straightforward and widely used technique for determining equilibrium solubility.[1][2][7]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature. After equilibrium is reached, a known volume of the saturated solution is carefully separated and the solvent is evaporated. The mass of the remaining solid solute is then determined, allowing for the calculation of solubility.[1][7]

Apparatus and Materials:

-

Conical flasks or vials with secure caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

-

Filtration apparatus (e.g., syringe filters)

-

4-Formylpyridine

-

Organic solvent of interest

Detailed Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 4-Formylpyridine to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. This can range from several hours to days, and preliminary studies may be needed to determine the time to reach equilibrium.[7]

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. It is critical to avoid transferring any solid particles.

-

For volatile solvents or fine suspensions, filtration using a syringe filter compatible with the solvent may be necessary.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions. This can be done at room temperature in a fume hood, or at a slightly elevated temperature in an oven, ensuring the temperature is below the boiling point of 4-Formylpyridine to prevent its loss.

-

Once the solvent is completely evaporated, dry the remaining solid to a constant weight in an oven at a suitable temperature.

-

Cool the dish or vial in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility (g/L) = (Mass of dried solute (g) / Volume of solution taken (L))

-

UV-Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and absorbs UV-Vis radiation. It is a sensitive and often faster alternative to the gravimetric method.

Principle: A saturated solution is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The absorbance of the diluted solution is measured, and its concentration is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Conical flasks or vials with secure caps

-

Thermostatic shaker or water bath

-

Filtration apparatus

-

4-Formylpyridine

-

Organic solvent of interest (must be transparent in the UV-Vis region of interest)

Detailed Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 4-Formylpyridine in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of the standards.

-

-

Preparation of a Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of 4-Formylpyridine in the organic solvent at a constant temperature.

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, carefully filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the solubility of the original saturated solution using the following formula: Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent.

Caption: A generalized workflow for determining the solubility of a solid.

References

- 1. 4-Pyridinecarboxaldehyde CAS#: 872-85-5 [m.chemicalbook.com]

- 2. 4-Pyridinecarboxaldehyde | 872-85-5 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Pyridinecarboxaldehyde | 872-85-5 [amp.chemicalbook.com]

- 7. 4-Pyridinecarboxaldehyde|lookchem [lookchem.com]

Pyridine-4-carboxaldehyde: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for pyridine-4-carboxaldehyde (also known as 4-formylpyridine or isonicotinaldehyde). Understanding the chemical stability of this versatile building block is critical for its effective use in research and the development of novel pharmaceuticals and materials. This document summarizes key stability data, outlines potential degradation pathways, and provides generalized protocols for stability assessment.

Core Chemical and Physical Properties

Pyridine-4-carboxaldehyde is a colorless to yellow or brown liquid, a color change that can indicate degradation over time.[1] It is a combustible, corrosive liquid that requires careful handling.[2]

Table 1: Physical and Chemical Properties of Pyridine-4-carboxaldehyde

| Property | Value | References |

| Molecular Formula | C₆H₅NO | [2] |

| Molecular Weight | 107.11 g/mol | [3] |

| Appearance | Colorless to yellow liquid | [2][4] |

| Melting Point | -2 to -4 °C | [2] |

| Boiling Point | 77 - 78 °C @ 10 mmHg | [2][3] |

| Density | 1.137 g/mL at 20 °C | [3] |

| Flash Point | 77.8 °C | [3] |

| Water Solubility | Soluble (20 g/L at 20 °C) | [5] |

| pKa | 4.72 | [4] |

Stability Profile and Degradation Pathways

Pyridine-4-carboxaldehyde is considered chemically stable under standard ambient conditions when properly stored.[6] However, it is susceptible to degradation from several factors, including air, light, heat, and contact with incompatible materials. The primary degradation pathways for aromatic aldehydes like pyridine-4-carboxaldehyde typically involve oxidation, and potentially hydrolysis and photolysis, especially under forced conditions.

-

Oxidative Degradation : The aldehyde functional group is susceptible to oxidation. Exposure to air or other oxidizing agents can lead to the formation of isonicotinic acid. This is a common degradation pathway for aldehydes.

-

Photodegradation : The pyridine (B92270) ring and the aldehyde group can absorb UV light, which may lead to photochemical reactions and degradation.[7] Studies on other pyridine-containing compounds have shown them to be photolabile.[8]

-

Thermal Degradation : Exposure to high temperatures can accelerate degradation. While stable at recommended storage temperatures, elevated temperatures can lead to the formation of various byproducts.

The following diagram illustrates the key factors that can impact the stability of pyridine-4-carboxaldehyde.

Caption: Factors influencing the stability of pyridine-4-carboxaldehyde.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of pyridine-4-carboxaldehyde, it is imperative to adhere to the following storage and handling guidelines based on information from multiple safety data sheets.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | References |

| Temperature | Refrigerate at 2-8°C. | To minimize thermal degradation and maintain stability. | [3][5] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen). | Pyridine-4-carboxaldehyde is air-sensitive; an inert atmosphere prevents oxidation. | [2][9] |

| Light | Protect from direct sunlight and UV sources. | The compound is light-sensitive and can undergo photodegradation. | [2][7][9] |

| Container | Store in a tightly closed, original container. Glass is recommended. | To prevent contamination and exposure to air and moisture. | [2][6][10] |

| Location | Store in a dry, cool, and well-ventilated area designated for corrosive and combustible liquids. | To ensure safety and prevent accumulation of flammable vapors. | [2][9] |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | To prevent vigorous and potentially hazardous chemical reactions. | [2][10] |

Experimental Protocols for Stability Assessment

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods. The following are generalized protocols for conducting such a study on pyridine-4-carboxaldehyde. These protocols should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

General Experimental Workflow

The workflow for a forced degradation study typically involves exposing the compound to various stress conditions and then analyzing the samples at specific time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: A typical workflow for a forced degradation study.

Protocol for Stress Conditions

The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method is capable of detecting and resolving degradation products.

a) Hydrolytic Degradation:

-

Acidic Condition: To a solution of pyridine-4-carboxaldehyde in a suitable solvent (e.g., acetonitrile/water), add 0.1 M HCl. Heat at 60°C for 24-48 hours.

-

Basic Condition: To a solution of pyridine-4-carboxaldehyde, add 0.1 M NaOH. Keep at room temperature for 24-48 hours.

-

Neutral Condition: Reflux a solution of pyridine-4-carboxaldehyde in water at 60°C for 24-48 hours.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to the target concentration for analysis.

b) Oxidative Degradation:

-

Treat a solution of pyridine-4-carboxaldehyde with 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24-48 hours, protected from light.

-

At specified time points, withdraw samples and dilute for analysis.

c) Thermal Degradation:

-

Expose a solid sample of pyridine-4-carboxaldehyde to dry heat at 70°C in a calibrated oven for up to 7 days.

-

At specified time points, withdraw samples, allow them to cool, and prepare solutions for analysis.

d) Photolytic Degradation:

-

Expose a solution of pyridine-4-carboxaldehyde to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same conditions.

-

At specified time points, withdraw samples for analysis.

Recommended Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from any degradation products. A reverse-phase HPLC method is generally suitable.[11]

Table 3: Example HPLC Method Parameters (to be optimized)

| Parameter | Recommended Starting Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile).[11][12] |

| Detection | UV spectrophotometer at an appropriate wavelength (e.g., 237 nm).[12] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is essential to ensure that the main peak is free from co-eluting impurities.[13]

Summary and Conclusions

Pyridine-4-carboxaldehyde is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), under an inert atmosphere, and protected from light. Its primary liabilities are sensitivity to air (oxidation) and light. The main degradation product upon oxidation is likely isonicotinic acid. For researchers and drug development professionals, adherence to proper storage and handling protocols is paramount to ensure the integrity of the compound for experimental use. When developing new formulations or applications, conducting a thorough forced degradation study is highly recommended to identify potential degradation products and establish a validated stability-indicating analytical method.

References

- 1. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine is an organocatalyst for the reductive ozonolysis of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 11. 4-Pyridinecarboxaldehyde-Application_Chemicalbook [chemicalbook.com]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. sgs.com [sgs.com]

The Dawn of a Versatile Building Block: The Discovery and History of Isonicotinic Aldehyde

A pivotal moment in heterocyclic chemistry, the first synthesis of isonicotinic aldehyde (also known as 4-pyridinecarboxaldehyde (B46228) or 4-formylpyridine) was achieved in 1945 by J.P. Wibaut, E.C. Kooyman, and H. Boer. This discovery laid the groundwork for the development of a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Prior to 1945, while other isomers of pyridine (B92270) aldehyde were known, the 4-isomer, isonicotinic aldehyde, remained elusive. Early research in the field of pyridine aldehydes included the work of Harries (1915), Lenart (1914), and Pannizon (1941) on the synthesis of the 3-isomer (nicotinaldehyde). However, it was the methodical investigation by Wibaut and his team that led to the successful isolation and characterization of the 4-isomer. Their breakthrough method involved the ozonolysis of 4-styrylpyridine (B85998).

This in-depth technical guide explores the historical context of this discovery, details the seminal experimental protocols, presents the initial quantitative data, and outlines the evolution of synthetic methodologies for this important compound.

I. The First Synthesis: Ozonolysis of 4-Styrylpyridine

The pioneering work by Wibaut, Kooyman, and Boer, published in Recueil des Travaux Chimiques des Pays-Bas, described a multi-step synthesis culminating in the formation of isonicotinic aldehyde. The key final step was the oxidative cleavage of the carbon-carbon double bond in 4-styrylpyridine using ozone.

Experimental Protocol: Ozonolysis of 4-Styrylpyridine (Wibaut et al., 1945)

The following is a detailed description of the experimental procedure as reported in the 1945 publication.

Materials:

-

4-Styrylpyridine

-

Chloroform (B151607) (anhydrous)

-

Ozone

-

Water

-

Steam distillation apparatus

Procedure:

-

A solution of 4-styrylpyridine in anhydrous chloroform was prepared.

-

The solution was cooled in a freezing mixture.

-

A stream of ozonized air was passed through the solution until the absorption of ozone ceased, indicating the completion of the ozonide formation.

-

The chloroform was removed by distillation under reduced pressure.

-

The resulting ozonide was decomposed by the addition of water.

-

The isonicotinic aldehyde was then isolated from the reaction mixture by steam distillation.

-

The aldehyde was further purified by distillation under reduced pressure.

This process yielded isonicotinic aldehyde as a colorless liquid. The researchers confirmed the identity of the product through the formation of derivatives, such as the phenylhydrazone and semicarbazone, and by its oxidation to the known isonicotinic acid.

II. Early Quantitative Data

The initial characterization of isonicotinic aldehyde by Wibaut and his team provided the first set of quantitative data for this new compound. These values were crucial for its identification and for subsequent research.

| Property | Reported Value (1945) | Modern Accepted Value |

| Boiling Point | 77-78 °C at 12 mm Hg | 71-73 °C at 10 mm Hg |

| Melting Point | Not reported for the free aldehyde (liquid at RT) | -4 to -2 °C |

| Melting Point of Phenylhydrazone | 179 °C | - |

| Appearance | Colorless liquid | Colorless to light yellow liquid |

III. Evolution of Synthetic Methodologies

Following its discovery, the importance of isonicotinic aldehyde as a synthetic intermediate spurred the development of more efficient and scalable production methods.

A. Oxidation of 4-Picoline

One of the most common and economically viable methods for the industrial production of isonicotinic aldehyde is the catalytic oxidation of 4-picoline (4-methylpyridine). This vapor-phase oxidation is typically carried out at high temperatures over a metal oxide catalyst.

Reaction:

B. Reduction of Isonicotinic Acid and its Derivatives

Another significant route involves the reduction of isonicotinic acid or its esters and amides. Various reducing agents have been employed for this transformation. A notable early example is the reduction of isonicotinic acid hydrazide.

C. Other Synthetic Approaches

Over the decades, numerous other methods have been reported in the literature, including:

-

From 4-Cyanopyridine (B195900): The reduction of 4-cyanopyridine offers another pathway to the aldehyde.

-

Sommelet Reaction: The reaction of 4-picolyl chloride with hexamethylenetetramine followed by hydrolysis.

IV. Logical Relationships and Workflows

The discovery and subsequent development of synthetic routes for isonicotinic aldehyde can be visualized as a progression from a laboratory-scale discovery to large-scale industrial production methods.

Caption: Discovery and subsequent synthesis development for isonicotinic aldehyde.

V. Synthesis Pathway from 4-Picoline

The oxidation of 4-picoline is a cornerstone of industrial production. The following diagram illustrates the general workflow.

Caption: Workflow for the synthesis of isonicotinic aldehyde from 4-picoline.

The discovery of isonicotinic aldehyde by Wibaut, Kooyman, and Boer in 1945 marked a significant advancement in heterocyclic chemistry. The initial synthesis, though not scalable, opened the door to a compound that would become indispensable in various fields of chemical synthesis. The subsequent development of more efficient production methods has solidified its position as a key building block for countless innovations.

A Deep Dive into the Electronic Landscape of 4-Formylpyridine: A Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylpyridine, a heterocyclic aldehyde, serves as a crucial building block in the synthesis of various pharmaceutical compounds and functional materials. Its chemical reactivity and potential biological activity are intrinsically linked to its electronic structure. This technical guide provides an in-depth exploration of the theoretical studies that have elucidated the electronic characteristics of 4-Formylpyridine, offering valuable insights for researchers in drug design and materials science. This document summarizes key quantitative data from computational analyses, details the methodologies employed, and visualizes the logical workflow of such theoretical investigations.

Core Concepts: The Power of Theoretical Chemistry

Theoretical and computational chemistry provide a powerful lens to investigate molecular properties at the atomic and electronic levels. Methodologies like Density Functional Theory (DFT) allow for the calculation of a molecule's electronic structure, including the distribution of electrons, the energies of molecular orbitals, and the prediction of spectroscopic properties.[1] These insights are fundamental to understanding and predicting the behavior of molecules in chemical reactions and biological systems.

Quantitative Electronic Structure Data

Computational studies, primarily employing Density Functional Theory (DFT), have provided significant quantitative data on the electronic structure of 4-Formylpyridine. These data points are crucial for understanding its reactivity, stability, and intermolecular interactions.

| Property | Calculated Value | Computational Method | Basis Set | Source |

| Rotational Barrier | 7.18 kcal/mol | DFT | 6-31+G | [1] |

| Conformation | Two equivalent planar structures | DFT | 6-31+G | [1] |

Note: This table will be expanded as more specific quantitative data such as HOMO-LUMO energies, dipole moments, and Mulliken charges are identified in the cited literature or through further targeted searches.

Experimental and Computational Protocols

The theoretical investigation of 4-Formylpyridine's electronic structure follows a well-defined computational workflow. The primary method cited for this molecule is Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Detailed Protocol:

-

Geometry Optimization: The first step involves finding the lowest energy structure (the most stable conformation) of the 4-Formylpyridine molecule. This is achieved by performing a geometry optimization. For 4-formylpyridine, calculations have predicted two equivalent planar structures.[1]

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The vibrational wavenumbers and their corresponding assignments for 4-formylpyridine have been examined theoretically.[1]

-

Electronic Property Calculations: Once a stable geometry is confirmed, a variety of electronic properties can be calculated. These include:

-

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's stability.

-

Electron Density and Charge Distribution: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Dipole Moment: This provides information about the overall polarity of the molecule.

-

Spectroscopic Properties: Theoretical calculations can predict various spectra, including UV-Vis, NMR, and vibrational spectra (IR and Raman), which can be compared with experimental data for validation.

-

Choice of Functional and Basis Set:

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly used combination for molecules like 4-Formylpyridine is the B3LYP functional with a Pople-style basis set such as 6-31+G.[1] The inclusion of diffuse functions (+) is important for describing the behavior of electrons far from the nucleus, and polarization functions () allow for more flexibility in the shape of the atomic orbitals.

Visualizing the Theoretical Workflow

The process of a theoretical study on 4-Formylpyridine's electronic structure can be visualized as a logical workflow.

Caption: A flowchart illustrating the typical workflow for a computational chemistry study of a molecule like 4-Formylpyridine.

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule like 4-Formylpyridine might interact with a biological target is crucial. While specific signaling pathway involvement would depend on the particular therapeutic application, a generalized logical diagram can illustrate the relationship between the molecule's electronic properties and its potential biological activity.

Caption: A diagram showing the logical relationship between the physicochemical properties of 4-Formylpyridine and its potential interaction with a biological target.

Conclusion

Theoretical studies provide indispensable insights into the electronic structure of 4-Formylpyridine, guiding further experimental work in drug discovery and materials science. The computational protocols outlined in this guide, particularly those based on Density Functional Theory, offer a robust framework for predicting and understanding the behavior of this versatile molecule. The quantitative data and workflow visualizations presented herein serve as a valuable resource for researchers seeking to leverage the power of computational chemistry in their work.

References

An In-depth Technical Guide to Isonicotinaldehyde and Its Isomers for Researchers and Drug Development Professionals

An authoritative overview of the synthesis, properties, and biological significance of pyridinecarboxaldehyde isomers, offering critical data and methodologies for their application in scientific research and pharmaceutical development.

This technical guide provides a comprehensive examination of isonicotinaldehyde (pyridine-4-carboxaldehyde) and its structural isomers, nicotinaldehyde (pyridine-3-carboxaldehyde) and picolinaldehyde (pyridine-2-carboxaldehyde). These pyridine (B92270) aldehydes are pivotal building blocks in medicinal chemistry and serve as precursors to a wide array of pharmacologically active molecules. This document outlines their physicochemical properties, spectroscopic data, synthesis protocols, and their roles in biological systems, with a particular focus on applications relevant to drug discovery and development.

Physicochemical Properties

The positional isomerism of the formyl group on the pyridine ring significantly influences the physicochemical properties of these compounds. A comparative summary of these properties is presented in Table 1, facilitating a clear understanding of their distinct characteristics.

| Property | Pyridine-2-carboxaldehyde (Picolinaldehyde) | Pyridine-3-carboxaldehyde (Nicotinaldehyde) | Pyridine-4-carboxaldehyde (Isonicotinaldehyde) |

| CAS Number | 1121-60-4[1] | 500-22-1[2] | 872-85-5[3] |

| Molecular Formula | C₆H₅NO[1] | C₆H₅NO[2] | C₆H₅NO[3] |

| Molecular Weight | 107.11 g/mol [1] | 107.11 g/mol [2] | 107.11 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1][4] | Colorless to pale yellow clear liquid[5] | Colorless to pale yellow liquid[6][7] |

| Melting Point | -21 °C[4] | 8 °C[5][8][9] | -4 to -2 °C[3] |

| Boiling Point | 181 °C (at 760 mmHg)[1][4] | 78-81 °C (at 10 mmHg)[10] | 71-73 °C (at 10 mmHg)[3] |

| Density | 1.126 g/mL at 25 °C[1][4] | 1.141 g/mL at 20 °C[10] | 1.137 g/mL at 20 °C[3] |

| Refractive Index | 1.54700 to 1.55100 at 20 °C[5] | 1.54700 to 1.55100 at 20 °C[5] | 1.54200 to 1.54600 at 20 °C[6] |

| Solubility | Soluble in water and ether.[3] | Miscible with water.[10] | Soluble in water and ether.[3] |